

CS-0777: A Technical Overview of a Selective S1P1 Receptor Modulator

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Compound of Interest

Compound Name: CS-0777

Cat. No.: B1246579

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Abstract

CS-0777 is a promising orally active small molecule that acts as a selective sphingosine 1-phosphate receptor 1 (S1P1) modulator. It is a prodrug that undergoes in vivo phosphorylation to its active metabolite, **CS-0777**-phosphate (**CS-0777-P**), which then functions as a potent S1P1 agonist. This targeted mechanism of action leads to the sequestration of lymphocytes in lymphoid organs, thereby preventing their infiltration into sites of inflammation. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological effects of **CS-0777**, with a focus on its potential therapeutic applications in autoimmune diseases such as multiple sclerosis.

Structure and Chemical Properties

CS-0777 and its active phosphate metabolite are characterized by a unique chemical structure that confers high selectivity for the S1P1 receptor.

CS-0777[1]

- IUPAC Name: 1-[5-[(3R)-3-amino-4-hydroxy-3-methylbutyl]-1-methylpyrrol-2-yl]-4-(4-methylphenyl)butan-1-one[1]
- Molecular Formula: C₂₁H₃₀N₂O₂[1]

- Molecular Weight: 342.5 g/mol [1]

CS-0777-Phosphate (CS-0777-P)[2]

- IUPAC Name: 1-[5-[(3R)-3-Amino-3-methyl-4-(phosphonooxy)butyl]-1-methyl-1H-pyrrol-2-yl]-4-(4-methylphenyl)-1-butanone[2]
- Molecular Formula: C₂₁H₃₁N₂O₅P[2]
- Molecular Weight: 422.46 g/mol [2]
- CAS Number: 840523-39-9[2]

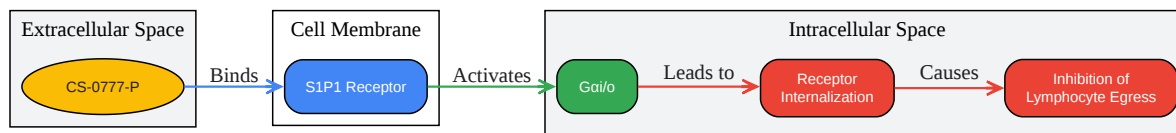
Physicochemical Properties

Property	Value	Reference
Solubility (CS-0777-P)	Soluble in DMSO, not in water	[2]
Appearance (CS-0777-P)	Solid powder	[2]
Storage Condition (CS-0777-P)	Dry, dark and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years)	[2]

Mechanism of Action: S1P1 Receptor Modulation

CS-0777 is a prodrug that is phosphorylated in vivo to its active form, **CS-0777-P**. [3][4] **CS-0777-P** acts as a potent and selective agonist of the S1P1 receptor, a G-protein coupled receptor crucial for lymphocyte trafficking. [3][4]

The binding of **CS-0777-P** to S1P1 on lymphocytes induces receptor internalization. This process renders the lymphocytes unresponsive to the natural S1P gradient that guides their egress from secondary lymphoid organs. Consequently, lymphocytes are sequestered in the lymph nodes, leading to a dose-dependent reduction of circulating lymphocytes in the peripheral blood. This reduction in circulating lymphocytes is believed to be the primary mechanism by which **CS-0777** exerts its therapeutic effects in autoimmune diseases.



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Caption: Mechanism of action of **CS-0777-P** on S1P1 receptor.

Pharmacological Properties

In Vitro Activity

CS-0777-P demonstrates potent and selective agonist activity for the human S1P1 receptor.[3]
[4]

Receptor	EC ₅₀ (nM)	Selectivity vs S1P1	Reference
Human S1P ₁	1.1	-	[3][4]
Human S1P ₃	350	~320-fold	[3][4]
Rat S1P ₁	1.8	-	[3]
Rat S1P ₃	200	>100-fold	[3]

Pharmacokinetics in Rats

Following oral administration, **CS-0777** is absorbed and rapidly converted to its active metabolite, **CS-0777-P**. [3]

Pharmacokinetic Parameters of **CS-0777** and **CS-0777-P** after a Single Oral Administration of **CS-0777** in Rats [3]

Parameter	Dose: 0.1 mg/kg	Dose: 1 mg/kg
CS-0777		
C _{max} (ng/mL)	0.8 ± 0.2	8.9 ± 2.1
T _{max} (h)	3.3 ± 1.0	4.8 ± 1.5
AUC ₀₋₂₄ (ng·h/mL)	7.9 ± 1.8	106 ± 25
CS-0777-P		
C _{max} (ng/mL)	1.3 ± 0.2	12.8 ± 1.5
T _{max} (h)	8.0 ± 0.0	8.0 ± 0.0
AUC ₀₋₂₄ (ng·h/mL)	22.8 ± 2.9	224 ± 24

Values are presented as mean ± standard deviation.

Experimental Protocols

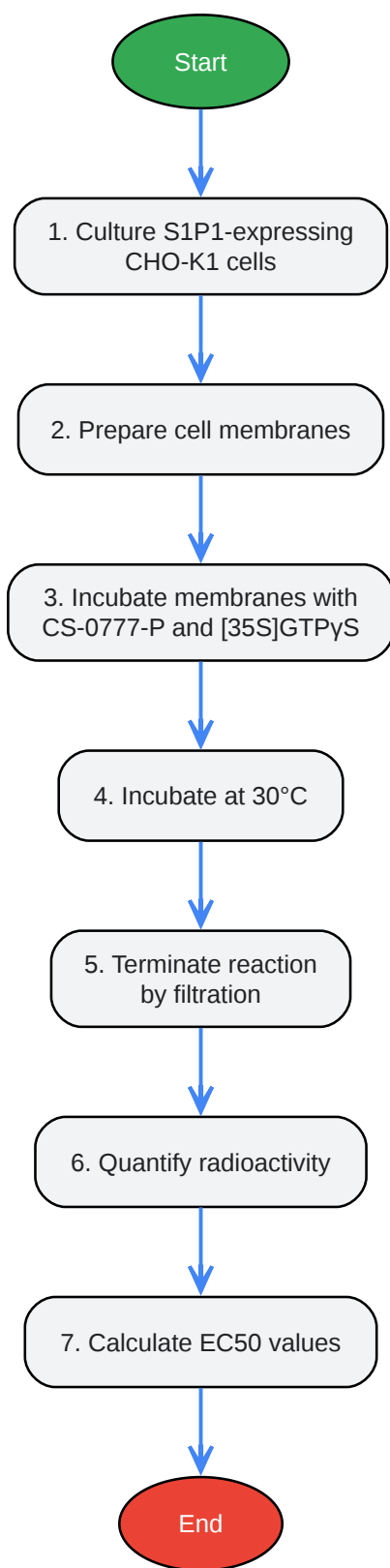
S1P1 Receptor Binding Assay ([³⁵S]GTPyS Binding Assay)

This protocol describes the determination of the agonist activity of **CS-0777-P** at S1P1 receptors.

Methodology:

- Cell Culture: CHO-K1 cells stably transfected with human or rat S1P1 or S1P3 receptors are cultured in appropriate media.
- Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
- Assay: The assay is performed in 96-well plates. Membranes are incubated with varying concentrations of the test compound (**CS-0777-P**) in the presence of [³⁵S]GTPyS, GDP, and assay buffer.
- Incubation: The reaction is incubated at 30°C for 60 minutes.

- Termination and Scintillation Counting: The binding reaction is terminated by rapid filtration. The radioactivity bound to the filters is quantified using a liquid scintillation counter.
- Data Analysis: The concentration-response curves are generated, and the EC₅₀ values are calculated using non-linear regression.



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